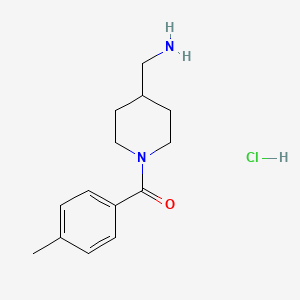

(4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride

Description

(4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride is a piperidine-based hydrochloride salt featuring a p-tolyl (4-methylphenyl) group and an aminomethyl substituent on the piperidine ring. Its structural framework allows for interactions with neurotransmitter receptors, making it a subject of interest in medicinal chemistry .

Properties

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-(4-methylphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-11-2-4-13(5-3-11)14(17)16-8-6-12(10-15)7-9-16;/h2-5,12H,6-10,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUKWYWLSGTORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to introduce the aminomethyl group. Subsequent steps may include the formation of the tolyl group and the final hydrochloride salt formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

(4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions can be carried out using nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

The compound (4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride , also known by its CAS Number 1583609-59-9, is a synthetic organic compound that has garnered attention in various scientific research applications. This article delves into its applications, focusing on pharmacological and chemical research, as well as its potential implications in medicinal chemistry.

Basic Information

- Chemical Formula : C13H18ClN

- Molecular Weight : 235.75 g/mol

- CAS Number : 1583609-59-9

Structural Characteristics

The compound features a piperidine ring with an aminomethyl group and a p-tolyl methanone moiety. This unique structure contributes to its biological activity and potential therapeutic applications.

Pharmacological Research

The primary application of this compound lies in pharmacology, particularly in the development of new drugs targeting neurological disorders.

Case Studies

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. Studies have shown its potential in modulating mood disorders, with implications for treating depression and anxiety disorders.

- Analgesic Properties : Preliminary studies suggest that the compound exhibits analgesic effects, making it a candidate for further investigation in pain management therapies.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules.

Applications

- Building Block for Drug Synthesis : Its structure allows it to be utilized as a building block in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders.

- Reagent in Chemical Reactions : The compound can act as a reagent in various chemical reactions, facilitating the formation of other functional groups or compounds.

Biochemical Studies

The compound's interactions at the molecular level make it valuable for biochemical studies aimed at understanding receptor-ligand interactions.

Research Insights

- Receptor Binding Studies : Investigations into how this compound binds to specific receptors can provide insights into its mechanism of action and inform the design of more effective analogs.

Table 1: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmacological Research | Modulation of neurotransmitter systems | Treatment of mood disorders |

| Analgesic Properties | Exhibits pain-relieving effects | Development of new analgesics |

| Synthetic Chemistry | Intermediate for drug synthesis | Creation of complex pharmaceutical agents |

| Biochemical Studies | Receptor binding investigations | Insights into drug design |

Table 2: Case Study Highlights

Mechanism of Action

The mechanism by which (4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Substituents

The compound’s analogs are categorized based on modifications to:

- Aryl/heteroaryl groups (e.g., pyridinyl, dihydrobenzo dioxin).

- Substituents on the piperidine ring (e.g., aminomethyl, diphenylmethoxy).

- Core heterocycles (e.g., piperidine vs. piperazine).

Table 1: Comparative Analysis of Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility | Application |

|---|---|---|---|---|---|

| (4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride | C₁₄H₁₉ClN₂O | 270.77 | p-tolyl, aminomethyl | Water-soluble | Research & Development |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇Cl₂N₃O | 292.2 | Pyridin-4-yl, aminomethyl | Water-soluble | Pharmaceutical R&D |

| (4-Aminomethyl-piperidin-1-yl)-(2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanone hydrochloride | C₁₆H₁₉ClN₂O₃ | 312.79 | Dihydrobenzo dioxin | Not specified | Research chemical |

| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₂ClNO | 303.83 | Diphenylmethoxy | Lipophilic | CNS drug candidate |

| 1-Piperazinyl(4-pyridinyl)methanone hydrochloride | C₁₀H₁₄ClN₃O | 243.70 | Piperazine core, pyridinyl | Moderate solubility | Biochemical studies |

Pharmacological and Functional Insights

- The dihydrobenzo dioxin substituent in introduces steric bulk, which may reduce receptor binding affinity but improve metabolic stability.

Piperidine vs. Piperazine Cores :

- Safety and Toxicity: Compounds like the pyridinyl analog and piperazine derivative lack GHS hazard classifications, suggesting favorable safety profiles for lab use.

Biological Activity

(4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride, also known by its CAS number 1286264-52-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₃H₁₉ClN₂O

- Molecular Weight : 254.76 g/mol

- IUPAC Name : (1-benzoyl-4-piperidinyl)methanamine hydrochloride

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Preliminary studies suggest that it may function as an inhibitor of certain kinases, which play a critical role in cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : In vitro studies have demonstrated that it inhibits the growth of various cancer cell lines. For instance, it has shown effectiveness against malignant pleural mesothelioma cells by downregulating key signaling pathways involved in tumor growth .

- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Effects

In a study examining the effects of this compound on malignant pleural mesothelioma, researchers found that the compound significantly reduced cell viability and induced apoptosis in treated cells. The mechanism was linked to the inhibition of the MAPK signaling pathway, which is crucial for cell survival and proliferation .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products. The structure-activity relationship studies indicate that modifications to the piperidine ring and the p-tolyl group can significantly impact the biological activity and selectivity towards specific targets .

Q & A

Q. How can researchers analyze the compound’s reactivity under varying experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (0.1 M HCl/NaOH). Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis to free amine).

- Kinetic Analysis : Determine rate constants (k) for degradation pathways using Arrhenius plots.

- Stability-Indicating Methods : Develop HPLC methods with baseline separation of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.